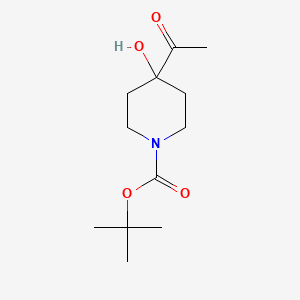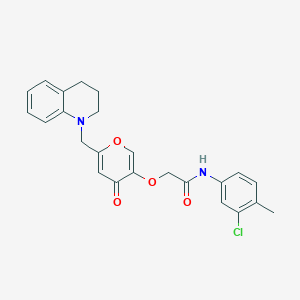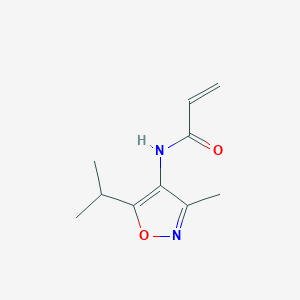
1-(3-Chloro-2-methylphenyl)ethanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(3-Chloro-2-methylphenyl)ethanamine;hydrochloride” is a chemical compound with the molecular formula C9H13Cl2N . It is a solid at room temperature and is stored in a dry, inert atmosphere .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12ClN.ClH/c1-6-5-8(10)3-4-9(6)7(2)11;/h3-5,7H,11H2,1-2H3;1H/t7-;/m0./s1 . This indicates that the compound has a chiral center at the carbon atom attached to the amine group.Chemical Reactions Analysis
While specific chemical reactions involving “1-(3-Chloro-2-methylphenyl)ethanamine;hydrochloride” are not available, amines in general can undergo a variety of reactions. For instance, they can react with acyl chlorides in a nucleophilic addition/elimination reaction .Physical And Chemical Properties Analysis
This compound is a solid at room temperature and is stored in a dry, inert atmosphere . Its molecular weight is 206.11 .Wissenschaftliche Forschungsanwendungen
Synthesis and Labeling
- Radioisotope Labeling : The hydrochloride of N-methyl-2-(4-nitrophenoxy)ethanamine and its derivatives have been prepared for labeling with isotopes like 18O, 15N, and 14C (Yilmaz & Shine, 1988). These compounds, through base-catalyzed rearrangement, yield products useful for tracing and studying molecular interactions.
Biocidal and Corrosion Inhibition
- Multifunctional Biocide : 2-(Decylthio)ethanamine hydrochloride has been recognized as a new multifunctional biocide effective against bacteria, fungi, and algae, and also demonstrates biofilm and corrosion inhibition properties in cooling water systems (Walter & Cooke, 1997).
Photochemistry and Photolysis
- Photolysis Research : Studies on the photolysis of compounds like 3-(4-tolyl)-3-(trifluoromethyl)diazirine, which undergo photoinsertion processes and subsequent hydrolysis, provide insights into the behavior of similar ethanamine derivatives under light exposure (Platz et al., 1991).
Organic Synthesis
- Diastereoselective Synthesis : The reaction of certain chromenes with 1-morpholinocyclopentene, under kinetic or thermodynamic control, has been studied to form products due to enamine addition, a process relevant to the synthesis of compounds related to 1-(3-Chloro-2-methylphenyl)ethanamine hydrochloride (Korotaev et al., 2017).
Ligand Synthesis and Characterization
- Chiral Ligand Synthesis : Research on the synthesis of ligands like N,N-bis[(2-pyridyl)methyl]-1-(2-pyridyl)ethanamine and related compounds has shown how these can form chiral, pseudo C3-symmetric complexes with metals, useful in catalysis and coordination chemistry (Canary et al., 1998).
Environmental and Health Impact Studies
- Endocrine Disruptor Research : Studies have been conducted on the effects of compounds like Methoxychlor, a chlorinated hydrocarbon pesticide, on ovarian development and hormone production, providing insights into the impact of related compounds on health and the environment (Uzumcu et al., 2006).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using only in a well-ventilated area .
Eigenschaften
IUPAC Name |
1-(3-chloro-2-methylphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-6-8(7(2)11)4-3-5-9(6)10;/h3-5,7H,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFMCIUSGUSDRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C(C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-2-methylphenyl)ethanamine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethoxy)benzamide](/img/structure/B2992541.png)


![N-(benzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2992545.png)





![Ethyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-6-carboxylate](/img/structure/B2992554.png)
![N-[4-(4-Chlorophenyl)-1,3-thiazol-2-YL]-3-nitrobenzenesulfonamide](/img/structure/B2992560.png)